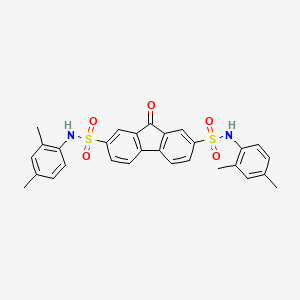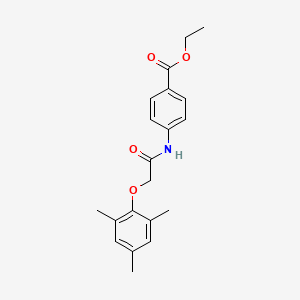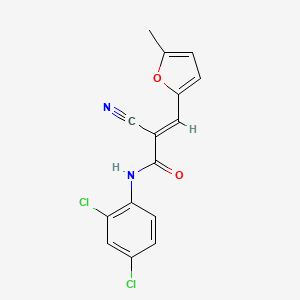![molecular formula C26H26N2O B11654153 3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol](/img/structure/B11654153.png)
3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol is an organic compound with the molecular formula C26H26N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Methyl Groups: The methyl groups at positions 2 and 8 can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Dibenzylamino Group: The dibenzylamino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the quinoline derivative with dibenzylamine in the presence of a suitable base such as sodium hydride.
Hydroxylation: The hydroxyl group at position 4 can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, such as the reduction of the quinoline ring to a tetrahydroquinoline derivative using hydrogen gas and a palladium catalyst.
Substitution: The dibenzylamino group can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, reaction with alkyl halides can introduce different alkyl groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, sodium hydride, dibenzylamine.
Major Products Formed
Oxidation: Formation of a quinoline-4-one derivative.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its aromatic structure and functional groups.
Wirkmechanismus
The mechanism of action of 3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dibenzylamino group can facilitate binding to hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. The quinoline core can intercalate with DNA, affecting its structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Dimethylquinoline: Lacks the dibenzylamino and hydroxyl groups, making it less versatile in chemical reactions.
4-Hydroxyquinoline: Lacks the dibenzylamino and methyl groups, affecting its chemical properties and reactivity.
Dibenzylamine: Lacks the quinoline core, limiting its applications in organic synthesis and biological studies.
Uniqueness
3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol is unique due to the combination of its functional groups. The presence of the dibenzylamino group, hydroxyl group, and methyl groups on the quinoline core provides a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C26H26N2O |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
3-[(dibenzylamino)methyl]-2,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C26H26N2O/c1-19-10-9-15-23-25(19)27-20(2)24(26(23)29)18-28(16-21-11-5-3-6-12-21)17-22-13-7-4-8-14-22/h3-15H,16-18H2,1-2H3,(H,27,29) |
InChI-Schlüssel |
DMHFPFJJBUKCGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(dimethylamino)ethyl 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11654070.png)
![butyl (2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B11654071.png)

![4-bromo-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide](/img/structure/B11654073.png)
![methyl 4-({[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B11654074.png)
![Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B11654075.png)

![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11654094.png)
![Ethyl 7-chloro-4-[(4-iodophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11654101.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B11654108.png)
![(5E)-1-[4-(Adamantan-1-YL)phenyl]-5-({4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11654117.png)

![Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate](/img/structure/B11654155.png)

